
1-(4-Chlorophenyl)octan-1-one
Overview
Description
1-(4-Chlorophenyl)octan-1-one is a synthetic organic compound with the molecular formula C14H19ClO and a molecular weight of 238.75 g/mol. This compound is characterized by the presence of a chlorophenyl group attached to an octanone backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)octan-1-one typically involves the reaction of 4-chlorobenzoyl chloride with octan-1-ol in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Chlorophenyl)octan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include alcohols, carboxylic acids, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorophenyl)octan-1-one is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)octan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1-(4-Chlorophenyl)octan-1-one can be compared with other similar compounds such as:
1-(4-Chlorophenyl)hexan-1-one: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
1-(4-Bromophenyl)octan-1-one: Substitution of chlorine with bromine, which may result in altered reactivity and biological activity.
1-(4-Methylphenyl)octan-1-one: Replacement of the chlorine atom with a methyl group, affecting the compound’s polarity and solubility.
The uniqueness of this compound lies in its specific combination of the chlorophenyl group and the octanone backbone, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Chlorophenyl)octan-1-one, with the CAS number 7295-52-5, is an organic compound that has garnered attention for its potential biological activities. This compound features a chlorophenyl group attached to an octanone backbone, which influences its chemical properties and biological interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃ClO
- Molecular Weight : 250.71 g/mol
- Chemical Structure : The compound consists of an octanone chain with a para-chlorophenyl substituent, which is significant for its biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit notable antimicrobial effects against several bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from this structure demonstrated MIC values ranging from 15.62 µM to 62.5 µM against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of this compound has been explored through in vitro studies, revealing promising results:
- Cell Lines Tested : The compound has shown significant inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer).
- IC₅₀ Values : One study reported IC₅₀ values of 12.93 µM for MCF-7 and 11.52 µM for HCT116, indicating strong antiproliferative activity .
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, disrupting their function and leading to apoptosis in targeted cells.
- Targeting Oncogenic Pathways : It has been suggested that the compound may target pathways such as AKT signaling, which is critical in various cancers .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique biological profile of this compound:
Compound Name | Antimicrobial Activity | Anticancer Activity (IC₅₀) |
---|---|---|
4-Aminobenzoic Acid | Moderate | Not specified |
This compound | High | <15 µM |
4-Amino-5-chloro-2-methoxyl benzoic acid | Low | >20 µM |
Antimicrobial Efficacy Case Study
In a study evaluating the antimicrobial activity of various hydrazone derivatives, those containing the chlorophenyl group exhibited superior effectiveness against resistant bacterial strains compared to standard antibiotics .
Antitumor Activity Case Study
Another investigation assessed the cytotoxic effects of derivatives on HepG2 liver cancer cells. The results indicated significant cytotoxicity with IC₅₀ values below 15 µM, underscoring the potential therapeutic applications in oncology .
Properties
IUPAC Name |
1-(4-chlorophenyl)octan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRUBXRXYXCPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576428 | |
Record name | 1-(4-Chlorophenyl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7295-52-5 | |
Record name | 1-(4-Chlorophenyl)octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10576428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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